molecular formula C15H16N2O3 B12182944 N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B12182944
M. Wt: 272.30 g/mol
InChI Key: TYLMTBYDRQQAJV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylphenyl group and a dimethyl-oxazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroacetophenone, under acidic or basic conditions.

    Acetylation of Phenyl Group: The phenyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Amide Formation: The final step involves the reaction of the acetylated phenyl compound with an appropriate amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Hydroxyl or carboxyl derivatives of the original compound.

    Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the acetylphenyl group.

Scientific Research Applications

N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group may facilitate binding to hydrophobic pockets, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Unique due to the presence of both acetylphenyl and dimethyl-oxazolyl groups.

    N-(4-acetylphenyl)-2-(1,2-oxazol-4-yl)acetamide: Lacks the dimethyl groups on the oxazole ring.

    N-(4-methylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Contains a methyl group instead of an acetyl group on the phenyl ring.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and dimethyl-oxazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C15H16N2O3/c1-9-14(11(3)20-17-9)8-15(19)16-13-6-4-12(5-7-13)10(2)18/h4-7H,8H2,1-3H3,(H,16,19)

InChI Key

TYLMTBYDRQQAJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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